SDZ 224-015

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

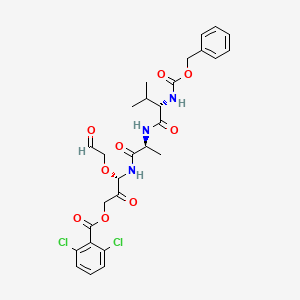

分子式 |

C28H31Cl2N3O9 |

|---|---|

分子量 |

624.5 g/mol |

IUPAC 名称 |

[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate |

InChI |

InChI=1S/C28H31Cl2N3O9/c1-16(2)23(32-28(39)42-14-18-8-5-4-6-9-18)25(37)31-17(3)24(36)33-26(40-13-12-34)21(35)15-41-27(38)22-19(29)10-7-11-20(22)30/h4-12,16-17,23,26H,13-15H2,1-3H3,(H,31,37)(H,32,39)(H,33,36)/t17-,23-,26-/m0/s1 |

InChI 键 |

ABGURXXQCVTOBD-RUJAXMSRSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@H](C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |

规范 SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Dual Inhibitory Mechanisms of SDZ 224-015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has demonstrated significant anti-inflammatory, antipyretic, and analgesic properties in preclinical studies. Its primary mechanism of action is the inhibition of caspase-1, a key enzyme in the inflammatory cascade. More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), highlighting its potential as a repurposed therapeutic. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: Caspase-1 Inhibition

This compound is a prodrug that is rapidly converted in vivo by esterases to its active carboxylic acid form.[1] This active metabolite is a potent inhibitor of Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1.[2][3][4][5][6] Caspase-1 is a critical cysteine protease that functions as the effector enzyme of the inflammasome, a multiprotein complex of the innate immune system.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome, a well-characterized inflammasome, is a two-step process:

-

Priming (Signal 1): This step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

Once assembled, pro-caspase-1 undergoes autocatalytic cleavage to form the active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18, which are subsequently secreted from the cell.

Quantitative Data: In Vivo Efficacy

The inhibitory effect of this compound on caspase-1 leads to potent anti-inflammatory, antipyretic, and analgesic effects in preclinical models.

| Model | Species | Parameter | Route | Value | Reference(s) |

| Carrageenin-Induced Paw Edema | Rat | ED50 | Oral | ~25 µg/kg | [7] |

| LPS-Induced Pyrexia | Rat | ED50 | Oral | 11 µg/kg | [7] |

| IL-1β-Induced Pyrexia | Rat | ED50 | Oral | 4 µg/kg | [7] |

| Randall-Selitto Test (Yeast-Inflamed Paw) | Rat | Analgesic Activity | Oral | Significant at 1 mg/kg | [2] |

Secondary Mechanism of Action: SARS-CoV-2 Main Protease (Mpro) Inhibition

In addition to its role as a caspase-1 inhibitor, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][7] Mpro is a cysteine protease that is essential for the viral life cycle.

SARS-CoV-2 Polyprotein Processing

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins are subsequently cleaved by viral proteases, Mpro and the papain-like protease (PLpro), to yield 16 non-structural proteins (nsps) that are essential for viral replication and transcription. Mpro is responsible for the majority of these cleavage events. By inhibiting Mpro, this compound can block viral replication.

Quantitative Data: Mpro Inhibition

| Enzyme | Parameter | Value | Reference(s) |

| SARS-CoV-2 Mpro | IC50 | 30 nM | [1][2][3][5][6] |

It is noteworthy that the active carboxylic acid metabolite of this compound, which is responsible for caspase-1 inhibition, shows significantly reduced potency against Mpro.[1]

Experimental Protocols

In Vivo Models of Inflammation and Pain

This model is used to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: a. A baseline measurement of the rat's hind paw volume is taken using a plethysmometer. b. this compound or vehicle is administered orally. c. After a set time (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw. d. Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Endpoint: The increase in paw volume (edema) is calculated, and the percentage inhibition by the test compound compared to the vehicle control is determined.

This model is used to evaluate the antipyretic (fever-reducing) effects of a compound.

-

Animal Model: Male Wistar rats.

-

Procedure: a. Baseline rectal temperature is recorded. b. this compound or vehicle is administered orally. c. After a specified time, LPS (from E. coli) is injected subcutaneously or intraperitoneally to induce fever. d. Rectal temperature is monitored at regular intervals for several hours.

-

Endpoint: The change in body temperature from baseline is calculated, and the reduction in the febrile response by the test compound is determined.

This test measures the pain threshold in response to mechanical pressure and is used to assess the analgesic properties of a compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: a. Inflammation is induced in one hind paw, typically by injecting a suspension of brewer's yeast. b. After a few hours, when hyperalgesia has developed, this compound or vehicle is administered. c. At various time points after drug administration, a gradually increasing mechanical force is applied to the inflamed paw using a specialized analgesy-meter.

-

Endpoint: The pressure at which the rat withdraws its paw (the pain threshold) is recorded. An increase in the pain threshold indicates an analgesic effect.

In Vitro Enzyme Inhibition Assays

A common method for measuring Mpro inhibition is a fluorescence resonance energy transfer (FRET)-based assay.

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro.

-

A fluorogenic peptide substrate that is cleaved by Mpro.

-

Assay buffer.

-

This compound at various concentrations.

-

-

Procedure: a. Mpro is pre-incubated with different concentrations of this compound in a microplate. b. The FRET substrate is added to initiate the reaction. c. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader.

-

Endpoint: The rate of the reaction is calculated, and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined.

Clinical Development

This compound was advanced into clinical trials; however, its development was subsequently discontinued for reasons that have not been publicly disclosed.[4]

Conclusion

This compound is a compelling molecule with a dual mechanism of action, targeting both host inflammatory pathways via caspase-1 inhibition and viral replication through the inhibition of the SARS-CoV-2 main protease. The potent in vivo efficacy in models of inflammation and the low nanomolar inhibition of Mpro underscore its therapeutic potential. This technical guide provides a foundational understanding of its mechanisms, supported by quantitative data and experimental methodologies, to aid researchers and drug developers in the further exploration of this compound and related compounds.

References

- 1. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Caspase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 7. pubs.acs.org [pubs.acs.org]

SDZ 224-015: A Technical Overview of an Investigational Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is an orally active, investigational inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2] Structurally classified as a tetrapeptide acyloxy ketone, it functions as a prodrug, undergoing in vivo esterase cleavage to reveal its active, carboxylic acid-containing metabolite.[3] While specific enzyme inhibition constants against Caspase-1 are not publicly documented, this compound has demonstrated potent anti-inflammatory and analgesic effects in preclinical models, suggesting effective target engagement in a physiological setting.[2] It has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an off-target activity that has renewed interest in its chemical scaffold.[3][4] This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.

Introduction to Caspase-1 and the Inflammasome Pathway

Caspase-1 is a pivotal cysteine protease that plays a central role in the innate immune response.[5] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and sterile danger signals.[5] Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced autoproteolysis.[5] Active Caspase-1 then cleaves the precursors of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] These cytokines are potent mediators of inflammation and fever. Caspase-1 also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[5] Given its critical role in initiating and propagating inflammation, Caspase-1 is a key therapeutic target for a range of inflammatory diseases.

This compound: Mechanism of Action

This compound is designed as a cell-permeable prodrug. Its ester group masks a carboxylic acid, facilitating absorption and distribution. In vivo, endogenous esterases hydrolyze this ester, unmasking the active metabolite which is presumed to target the Caspase-1 active site.[3] The acyloxy ketone warhead is a common feature in this class of protease inhibitors, designed to interact with the catalytic cysteine residue (Cys285) in the enzyme's active site.[6] While the precise nature of the interaction with Caspase-1 (reversible or irreversible) is not definitively stated in available literature, related compounds have been designed as covalent inhibitors.[7]

The general mechanism of Caspase-1 inhibition by tetrapeptide inhibitors involves the peptide backbone (mimicking the natural substrate recognition sequence, typically YVAD) guiding the inhibitor to the active site. The electrophilic ketone "warhead" then forms a covalent adduct with the catalytic cysteine, inactivating the enzyme.

Signaling Pathway Diagram: Inflammasome Activation

The following diagram illustrates the canonical NLRP3 inflammasome pathway and the putative point of inhibition by the active metabolite of this compound.

Caption: Canonical NLRP3 inflammasome pathway showing Caspase-1 activation and inhibition.

Quantitative Data

While this compound is primarily known as a Caspase-1 inhibitor, specific quantitative data regarding its potency (e.g., IC₅₀, Kᵢ) against this target are not available in peer-reviewed literature, likely due to the compound's discontinued development.[8] However, data from preclinical in vivo studies and in vitro off-target activity are available.

| Parameter | Value | Assay / Model | Notes | Reference |

| Oral ED₅₀ | ~25 µg/kg | Carrageenan-Induced Paw Edema (Rat) | Demonstrates potent in vivo anti-inflammatory activity. | [2] |

| Oral ED₅₀ | ~11 µg/kg | LPS-Induced Pyrexia (Rat) | Demonstrates anti-pyretic effects. | [4] |

| Oral ED₅₀ | ~4 µg/kg | IL-1β-Induced Pyrexia (Rat) | Suggests direct downstream inhibition of IL-1β pathway. | [4] |

| Analgesic Activity | Significant at 1 mg/kg, p.o. | Randall-Selitto Yeast-Inflamed Paw Pressure Test (Rat) | Shows efficacy in a model of inflammatory pain. | [1][9] |

| IC₅₀ (Off-Target) | 30 nM | SARS-CoV-2 Mpro Inhibition Assay | Potent irreversible inhibition of the viral main protease. | [3][4] |

| Inhibition (Active Form) | ~50% at 100 µM | SARS-CoV-2 Mpro Inhibition Assay | The active carboxylic acid metabolite shows limited Mpro activity. | [3] |

Experimental Protocols

The following sections detail representative methodologies for evaluating the anti-inflammatory, analgesic, and enzyme-inhibitory properties of a compound like this compound.

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the direct inhibitory activity of a compound on recombinant Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate, Ac-YVAD-AFC. Upon cleavage by active Caspase-1, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released, which produces a quantifiable fluorescent signal (Ex/Em = 400/505 nm).[1] The reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

Materials:

-

Recombinant human Caspase-1

-

Assay Buffer (e.g., containing HEPES, DTT, CHAPS, EDTA)

-

Caspase-1 Substrate: Ac-YVAD-AFC

-

Test Compound (this compound active metabolite)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a 2X Reaction Buffer containing DTT. Dilute the Caspase-1 enzyme and the Ac-YVAD-AFC substrate in Assay Buffer to their final desired concentrations.

-

Compound Dilution: Perform serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer to achieve the final test concentrations.

-

Assay Plate Setup: To each well of a 96-well plate, add 50 µL of cell lysate or purified enzyme. Add 5 µL of the diluted test compound or vehicle control.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Initiate the enzymatic reaction by adding 5 µL of the 1mM YVAD-AFC substrate (final concentration 50 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1]

-

Data Analysis: Subtract the background fluorescence (wells with buffer and substrate only). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow Diagram: In Vitro Caspase-1 Assay

Caption: Workflow for a fluorometric Caspase-1 inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of a test compound.[10]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which is quantifiable.[4] The ability of a systemically administered compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

-

Male Wistar rats (or similar rodent model)

-

1% λ-carrageenan solution in sterile saline

-

Test Compound (this compound) formulated for oral administration

-

Vehicle control

-

Plethysmometer or calipers

-

Oral gavage needles

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the test compound (e.g., 0.3-300 µg/kg for this compound) or vehicle.[2] A positive control group (e.g., indomethacin) is typically included.

-

Inflammation Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw of each rat.[5]

-

Edema Measurement: The paw volume (or thickness) is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[10]

-

Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀). The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group. The ED₅₀ (the dose causing 50% inhibition) can be determined from the dose-response data.

In Vivo Randall-Selitto Paw Pressure Test

This model assesses inflammatory pain (mechanical hyperalgesia) by measuring the pain threshold in an inflamed paw.[6]

Principle: Inflammation is induced in a rodent's paw (e.g., with Brewer's yeast). A device then applies a linearly increasing mechanical force to the paw. The force at which the animal withdraws its paw is considered the nociceptive threshold. Analgesic compounds increase this threshold.

Materials:

-

Male Wistar rats

-

Brewer's yeast suspension

-

Paw pressure analgesia meter (e.g., Randall-Selitto apparatus)

-

Test Compound (this compound) formulated for oral administration

-

Vehicle control

Procedure:

-

Inflammation Induction: An intraplantar injection of Brewer's yeast is administered to the right hind paw to induce inflammation and hyperalgesia.

-

Dosing: Several hours after yeast injection, animals are treated orally with the test compound (e.g., 0.2-5 mg/kg for this compound) or vehicle.[9]

-

Threshold Measurement: At a set time post-dosing (e.g., 1 hour), the nociceptive threshold is measured. The animal is gently restrained, and the tip of the analgesia meter is applied to the dorsal surface of the inflamed paw.

-

Force Application: A constantly increasing pressure is applied. The force (in grams) at which the rat vocalizes or withdraws its paw is recorded. A cut-off pressure is pre-determined to prevent tissue damage.[6]

-

Data Analysis: The mean withdrawal thresholds for the treated groups are compared to the vehicle control group. A statistically significant increase in the pressure threshold indicates an analgesic effect.

Summary and Conclusion

This compound is a potent, orally bioavailable prodrug inhibitor of Caspase-1 that demonstrated significant efficacy in preclinical models of inflammation and pain. Its development was discontinued for reasons not publicly disclosed.[8] Despite the lack of specific Caspase-1 inhibition data, its performance in vivo suggests that its active metabolite effectively engages the target to block the downstream effects of IL-1β and IL-18. The compound's recent identification as a potent inhibitor of the SARS-CoV-2 main protease highlights the potential for its chemical scaffold in other therapeutic areas. This guide provides a foundational understanding of this compound for researchers interested in Caspase-1 inhibition, inflammatory pathways, or the application of acyloxy ketone-based protease inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. L-709049 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of SDZ 224-015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent and orally active inhibitor of the Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1. This enzyme plays a critical role in the inflammatory cascade by processing the inactive precursor of interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, in vivo efficacy in established preclinical models of inflammation, and the experimental protocols used to determine its activity. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.

Core Mechanism of Action: Inhibition of Caspase-1

This compound exerts its anti-inflammatory effects primarily through the inhibition of caspase-1. Caspase-1 is a cysteine protease that functions as a key component of the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile inflammatory stimuli. The activation of caspase-1 is a critical step in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting caspase-1, this compound effectively blocks the production of these key mediators, thereby attenuating the downstream inflammatory response. More recently, this compound has also been identified as a potent irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), with an IC50 of 30 nM, highlighting its potential for drug repurposing[1][2].

Signaling Pathway of Caspase-1 Activation and Inhibition by this compound

In Vivo Anti-Inflammatory and Related Activities

Preclinical studies in rat models have demonstrated the potent anti-inflammatory, anti-pyretic, and analgesic properties of orally administered this compound.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative data from in vivo studies.

| Model | Species | Effect | Route of Administration | ED50 | Reference |

| Carrageenin-induced Paw Edema | Rat | Anti-inflammatory | Oral | ~25 µg/kg | Elford et al., 1995 |

| Lipopolysaccharide (LPS)-induced Pyrexia | Rat | Anti-pyretic | Oral | 11 µg/kg | Elford et al., 1995 |

| Interleukin-1β (IL-1β)-induced Pyrexia | Rat | Anti-pyretic | Oral | 4 µg/kg | Elford et al., 1995 |

| Yeast-inflamed Paw Pressure Test (Randall-Selitto) | Rat | Analgesic | Oral | Significant at 1 mg/kg | Elford et al., 1995 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited.

Carrageenin-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for acute inflammation.

-

Animals: Male rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

This compound or the vehicle control is administered orally at various doses.

-

After a predetermined time (e.g., 1 hour), a subplantar injection of 1% carrageenin suspension in saline (typically 0.1 mL) is administered into the right hind paw.

-

Paw volume is measured at various time points post-carrageenin injection (e.g., 1, 2, 3, and 4 hours).

-

-

Endpoint: The increase in paw volume (edema) is calculated and compared between the treated and control groups. The percentage of inhibition of edema is determined.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to assess the anti-pyretic activity of compounds.

-

Animals: Male rats are commonly used.

-

Procedure:

-

Baseline rectal temperature is measured using a digital thermometer.

-

This compound or vehicle is administered orally.

-

LPS (from E. coli) is injected subcutaneously (s.c.) at a dose of 0.1 mg/kg.

-

Rectal temperature is monitored at regular intervals for several hours post-LPS injection.

-

-

Endpoint: The change in rectal temperature from baseline is calculated. The ability of the compound to reduce the febrile response is determined.

Randall-Selitto Yeast-Inflamed Paw Pressure Test

This test is used to evaluate the analgesic properties of a compound on an inflamed paw.

-

Animals: Male rats are typically used.

-

Procedure:

-

Inflammation is induced by a subplantar injection of a yeast suspension into the paw.

-

After a specified period to allow for the development of hyperalgesia, this compound or vehicle is administered orally.

-

At various time points post-treatment, a constantly increasing mechanical force is applied to the inflamed paw using a specialized apparatus.

-

The pressure at which the rat withdraws its paw is recorded as the pain threshold.

-

-

Endpoint: The increase in the pressure threshold for paw withdrawal in the treated group is compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo anti-inflammatory and analgesic effects of this compound.

Discussion and Future Perspectives

This compound has demonstrated significant promise as a potent, orally available anti-inflammatory agent in preclinical models. Its targeted mechanism of action, the inhibition of caspase-1, offers a specific approach to modulating a key inflammatory pathway. Although clinical development of this compound was discontinued for reasons that are not publicly available, it remains a valuable tool compound for researchers investigating the role of caspase-1 and the inflammasome in various disease models. The recent discovery of its potent inhibitory activity against the SARS-CoV-2 main protease opens new avenues for its potential therapeutic application. Further research into the pharmacokinetics, safety profile, and efficacy in a broader range of inflammatory and infectious disease models is warranted.

References

The Role of SDZ 224-015 in Pyrexia Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrexia, or fever, is a complex physiological response to inflammatory stimuli, primarily driven by the production of pyrogenic cytokines. A key mediator in this process is Interleukin-1β (IL-1β), the maturation of which is dependent on the Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. This technical guide provides an in-depth analysis of SDZ 224-015, a potent and orally active inhibitor of ICE, and its significant role in the reduction of pyrexia. This document summarizes the quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective inhibitor of the Interleukin-1β Converting Enzyme (ICE).[1][2] ICE is a cysteine protease responsible for the cleavage of the inactive 31-kDa precursor protein, pro-IL-1β, into its biologically active 17-kDa form.[3] By inhibiting ICE, this compound effectively blocks the production of mature IL-1β, a critical endogenous pyrogen. This disruption of the inflammatory cascade leads to a significant attenuation of the febrile response.

Signaling Pathway: Inhibition of IL-1β Maturation

Caption: Mechanism of action of this compound in pyrexia reduction.

Quantitative Efficacy in Preclinical Models

This compound has demonstrated potent oral activity in reducing pyrexia in rat models. The efficacy has been quantified by determining the median effective dose (ED50) required to inhibit the febrile response induced by different pyrogenic stimuli.

| Experimental Model | Pyrogenic Stimulus | Route of Administration | ED50 (µg/kg) | Reference |

| Rat Pyrexia Model | Lipopolysaccharide (LPS) | Oral | 11 | [1] |

| Rat Pyrexia Model | Interleukin-1β (IL-1β) | Oral | 4 | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical evaluation of this compound for pyrexia reduction.[1]

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model assesses the efficacy of this compound against a fever response triggered by an exogenous pyrogen (bacterial endotoxin).

Animals: Male Wistar rats, weighing approximately 200-250g, are used. The animals are housed individually with free access to food and water and maintained on a 12-hour light/dark cycle.

Core Body Temperature Measurement: A permanent 22-gauge stainless steel guide cannula is implanted into the preoptic area of the hypothalamus under anesthesia to allow for temperature measurements. Core body temperature is monitored continuously.

Procedure:

-

A baseline body temperature is established for each animal.

-

This compound is administered orally (p.o.) at doses ranging from 0.3 to 300 µg/kg.

-

One hour after drug administration, pyrexia is induced by a subcutaneous (s.c.) injection of lipopolysaccharide at a dose of 0.1 mg/kg.

-

Core body temperature is recorded for several hours post-LPS injection to determine the peak febrile response.

-

The percentage reduction in the febrile response is calculated relative to a vehicle-treated control group to determine the ED50.

Interleukin-1β (IL-1β)-Induced Pyrexia in Rats

This model evaluates the efficacy of this compound against a fever response induced by a key endogenous pyrogen.

Animals and Temperature Measurement: The same animal model and temperature measurement techniques as described in section 3.1 are utilized.

Procedure:

-

A stable baseline body temperature is recorded.

-

This compound is administered orally (p.o.) at various doses.

-

One hour following drug administration, fever is induced by an intravenous (i.v.) injection of recombinant human IL-1β at a dose of 100 ng.

-

Core body temperature is monitored to assess the febrile response.

-

The ED50 is calculated based on the dose-dependent reduction in fever compared to control animals.

Experimental Workflow Diagram

Caption: General experimental workflow for pyrexia models.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for the management of pyrexia. Its targeted mechanism of inhibiting the Interleukin-1β Converting Enzyme allows for the specific blockade of a key pyrogenic cytokine, IL-1β. The potent oral activity observed in preclinical models, with ED50 values in the low microgram per kilogram range, underscores its high efficacy. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ICE inhibitors as a novel class of anti-inflammatory and antipyretic drugs. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Reduction of inflammation and pyrexia in the rat by oral administration of this compound, an inhibitor of the interleukin-1 beta converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reduction of inflammation and pyrexia in the rat by oral administration of this compound, an inhibitor of the interleukin-1 beta converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SDZ 224-015: A Dual Inhibitor of Caspase-1 and SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule inhibitor with a dual mechanism of action, targeting both the host inflammatory response and viral replication. Initially identified as an inhibitor of the interleukin-1 beta converting enzyme (ICE), also known as caspase-1, it has demonstrated significant anti-inflammatory and analgesic properties. More recently, this compound has been recognized as a formidable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, serving as a valuable resource for researchers in inflammation, virology, and drug discovery.

Chemical Structure and Properties

This compound is a peptidomimetic compound with the systematic IUPAC name [(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate[1]. Its chemical structure is characterized by a peptide backbone with key modifications that confer its inhibitory activity.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate | [1] |

| CAS Number | 161511-45-1 | [1][2] |

| Molecular Formula | C30H35Cl2N3O9 | [1][2] |

| Molecular Weight | 652.52 g/mol | [1][2] |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(C(=O)COC(=O)C1=C(C=CC=C1Cl)Cl)OCC=O)NC(=O)OCC2=CC=CC=C2 | [1] |

| InChI Key | VMKPCENEHPIWJT-DOPYIHRPSA-N | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

| Storage | Store at -20°C in a sealed container, away from moisture and light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

| Purity | ≥98% (HPLC) | [1] |

| XLogP3-AA (Predicted) | 4 | [1] |

Mechanism of Action

This compound exhibits a dual inhibitory mechanism, targeting key proteases in both host inflammatory pathways and viral replication.

Inhibition of Caspase-1 and the Inflammasome Pathway

This compound is a potent inhibitor of caspase-1, a cysteine protease that plays a central role in the innate immune response[2][3]. Caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of two pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. The activation of caspase-1 itself is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome.

The inflammasome assembles in response to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). A well-studied example is the NLRP3 inflammasome. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then processes pro-IL-1β and pro-IL-18, leading to their secretion and the initiation of a potent inflammatory cascade.

By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the downstream inflammatory signaling. This mechanism underlies its observed anti-inflammatory and analgesic effects in preclinical models.

References

- 1. inotiv.com [inotiv.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SDZ 224-015: A Technical Guide to a Potent Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule inhibitor of the interleukin-1 beta (IL-1β) converting enzyme (ICE), more commonly known as caspase-1. This enzyme plays a pivotal role in the inflammatory cascade by processing the precursor form of the pro-inflammatory cytokine IL-1β into its mature, active state. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its in vivo evaluation. The information presented herein is intended to support further research and development efforts involving this compound.

Core Properties of this compound

A summary of the key chemical and pharmacological properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 161511-45-1 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C30H35Cl2N3O9 | [1][2][3][5][6][9] |

| Primary Target | Caspase-1 (Interleukin-1β Converting Enzyme) | [1][2][3][4][7] |

| Secondary Target | SARS-CoV-2 Main Protease (Mpro) | [6][7] |

| IC50 for Mpro | 30 nM | [6][7] |

| In Vivo Efficacy (Rat) | ED50 of ~25 µg/kg (Carrageenan-induced paw edema) | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its primary anti-inflammatory effects by inhibiting caspase-1. Caspase-1 is a critical enzyme in the innate immune response, responsible for the proteolytic cleavage of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. This process is tightly regulated and is often initiated by the assembly of a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

The activation of the NLRP3 inflammasome and the subsequent processing of IL-1β can be summarized in the following two-signal model:

-

Signal 1 (Priming): This initial signal is typically provided by the binding of PAMPs, such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs) on the cell surface. This leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of NLRP3 and pro-IL-1β.

-

Signal 2 (Activation): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-activation and subsequent cleavage into the active caspase-1.

-

IL-1β Maturation and Secretion: Activated caspase-1 then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is then secreted from the cell to mediate a wide range of pro-inflammatory responses.

By inhibiting caspase-1, this compound directly blocks the final step in the production of mature IL-1β, thereby attenuating the downstream inflammatory cascade.

Experimental Protocols

This compound has demonstrated significant anti-inflammatory and analgesic activity in rodent models. The following are detailed methodologies for two key in vivo assays used to characterize the efficacy of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast animals overnight with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 0.3, 3, 30, 300 µg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The ED50 value can be determined by plotting a dose-response curve.

Randall-Selitto Yeast-Inflamed Paw Pressure Test in Rats

This model is used to evaluate the analgesic properties of a compound in the context of inflammation-induced hyperalgesia.

Objective: To determine the analgesic effect of this compound on inflammatory pain.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Brewer's yeast (5% w/v in sterile saline)

-

Analgesy-meter (paw pressure apparatus)

Procedure:

-

Animal Acclimatization and Baseline Measurement: Acclimatize animals to the testing apparatus. Measure the basal mechanical nociceptive threshold of the right hind paw for each rat before the induction of inflammation.

-

Induction of Inflammation: Inject 0.1 mL of 5% brewer's yeast suspension into the sub-plantar region of the right hind paw.

-

Grouping and Drug Administration: 2 hours after yeast injection, group the animals and administer the vehicle, this compound (e.g., 0.2, 1, 5 mg/kg, p.o.), or a positive control (e.g., morphine, 5 mg/kg, s.c.).

-

Measurement of Nociceptive Threshold: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), apply a linearly increasing pressure to the inflamed paw using the analgesy-meter. The pressure at which the rat withdraws its paw is recorded as the nociceptive threshold. A cut-off pressure is set to avoid tissue damage.

-

Data Analysis: The increase in the paw withdrawal threshold in the drug-treated groups is compared to the vehicle control group to determine the analgesic effect.

Conclusion

This compound is a valuable research tool for investigating the role of caspase-1 and IL-1β in inflammatory processes. Its oral bioavailability and potent in vivo activity make it a compelling compound for studies in various models of inflammation and pain. Furthermore, its recently identified activity against the SARS-CoV-2 main protease opens new avenues for research in the context of viral diseases. This technical guide provides a solid foundation for researchers and drug development professionals to design and execute further studies with this compound.

References

- 1. Randall–Selitto test - Wikipedia [en.wikipedia.org]

- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 3. inotiv.com [inotiv.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]

- 6. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

SDZ 224-015: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has garnered significant interest for its dual inhibitory action against human interleukin-1β converting enzyme (ICE/caspase-1) and the SARS-CoV-2 main protease (Mpro). Initially developed by Sandoz Research Institute as an anti-inflammatory agent, its trajectory has been marked by promising preclinical data and a subsequent, though officially undisclosed, discontinuation of clinical trials.[1] More recently, its potent antiviral properties have led to a resurgence of interest in its therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Introduction

This compound is a synthetic, irreversible inhibitor that was first identified as a potent modulator of the inflammatory response through its inhibition of interleukin-1β (IL-1β) converting enzyme, also known as caspase-1.[2] Caspase-1 is a critical enzyme in the innate immune system, responsible for the maturation of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this enzyme, this compound demonstrated significant anti-inflammatory, analgesic, and antipyretic effects in animal models.[2][3]

In a notable turn of events, high-throughput screening efforts during the COVID-19 pandemic identified this compound as a highly potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[4] This dual-targeting capability positions this compound as a unique molecule with potential applications in both inflammatory diseases and viral infections.

This guide will detail the discovery and historical development of this compound, its mechanism of action in both inflammatory and viral pathways, and a summary of the key preclinical data. Detailed experimental protocols for the seminal studies are also provided to facilitate further research and development.

Discovery and History

This compound was developed by the Sandoz Research Institute in the mid-1990s. The primary goal was to create a novel anti-inflammatory agent by targeting the production of IL-1β, a key mediator of inflammation. The compound emerged from a research program focused on identifying inhibitors of the interleukin-1β converting enzyme (ICE/caspase-1).

Preclinical studies demonstrated its potent oral activity in various rat models of inflammation, including carrageenan-induced paw edema, lipopolysaccharide-induced pyrexia, and the Randall-Selitto yeast-inflamed paw pressure test.[2][3] These promising results led to its advancement into clinical trials. However, the development of this compound was subsequently discontinued for reasons that have not been publicly disclosed.[1]

Interest in this compound was revitalized when a large-scale drug repurposing screen identified it as a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[4] This discovery has opened new avenues for its potential use as an antiviral therapeutic.

Mechanism of Action

This compound is a prodrug that is metabolized in vivo by esterases to its active form.[4] Its therapeutic effects stem from the irreversible inhibition of two distinct cysteine proteases: caspase-1 and the SARS-CoV-2 Mpro.

Inhibition of Caspase-1 and the Inflammasome Pathway

Caspase-1 is a key component of the inflammasome, a multiprotein complex that plays a central role in the innate immune response. Upon activation by various stimuli, the inflammasome assembles and activates pro-caspase-1 into its active form. Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18 into their mature, pro-inflammatory forms. By irreversibly binding to the active site of caspase-1, this compound blocks this crucial step, thereby reducing the production of these potent inflammatory cytokines.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro, also known as 3CLpro, is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins at multiple sites to produce functional non-structural proteins. This compound acts as an irreversible inhibitor of Mpro, likely by covalently binding to the catalytic cysteine residue in the active site. This inhibition blocks the processing of the viral polyproteins, thereby halting viral replication.

References

- 1. researchgate.net [researchgate.net]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

SDZ 224-015: A Technical Guide to an Irreversible Covalent Inhibitor of Caspase-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active, irreversible covalent inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. As a key mediator in the inflammatory cascade, caspase-1 is responsible for the proteolytic activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By covalently modifying the active site of caspase-1, this compound effectively blocks the maturation and secretion of these cytokines, thereby exerting significant anti-inflammatory, antipyretic, and analgesic effects. This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, experimental protocols for characterization, and the relevant signaling pathways associated with this compound.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to a variety of chronic diseases. Caspase-1 plays a pivotal role in initiating and propagating the inflammatory response through the inflammasome signaling pathway. The development of specific and potent caspase-1 inhibitors is therefore a promising therapeutic strategy for a range of inflammatory disorders. This compound has emerged as a significant research tool and a potential therapeutic candidate due to its characteristic as an irreversible covalent inhibitor, offering prolonged target engagement.

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as a mechanism-based inhibitor, forming a stable covalent bond with its target enzyme, caspase-1. This irreversible inhibition leads to a sustained blockade of the enzyme's activity, which is a key advantage over reversible inhibitors as the duration of action is not solely dependent on the pharmacokinetic profile of the compound.

The chemical structure of this compound incorporates an α-acyloxymethylketone, which acts as an electrophilic "warhead". The catalytic activity of caspase-1, a cysteine protease, relies on a catalytic dyad within its active site, primarily composed of a cysteine residue (Cys285) and a histidine residue (His237)[1]. The inhibition mechanism proceeds as follows:

-

Initial Non-covalent Binding: this compound first binds reversibly to the active site of caspase-1, guided by non-covalent interactions between the inhibitor and the enzyme's substrate-binding pockets.

-

Nucleophilic Attack: The catalytic cysteine (Cys285) in the active site of caspase-1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-acyloxymethylketone moiety of this compound.

-

Covalent Bond Formation: This nucleophilic attack results in the formation of a stable thioether bond between the sulfur atom of the cysteine residue and the inhibitor. This covalent modification permanently inactivates the enzyme.

Quantitative Data

| Parameter | Value | Target/Model | Reference |

| IC50 | 30 nM | SARS-CoV-2 Mpro | [2][3][4][5][6][7] |

| Oral ED50 | ~25 µg/kg | Carrageenan-induced paw edema (rat) | [8] |

| Oral ED50 | ~11 µg/kg | Lipopolysaccharide-induced pyrexia (rat) | [8] |

| Oral ED50 | ~4 µg/kg | Interleukin-1β-induced pyrexia (rat) | [8] |

| Analgesic Activity | Significant at 1 mg/kg (p.o.) | Randall-Selitto yeast-inflamed paw pressure test (rat) |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the caspase-1 signaling pathway, which is a central component of the innate immune system. This pathway is activated by various endogenous and exogenous danger signals, leading to the assembly of a multi-protein complex called the inflammasome.

The key steps in this pathway are:

-

Signal Recognition: Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors (PRRs) like NLRP3.

-

Inflammasome Assembly: Upon activation, PRRs oligomerize and recruit the adaptor protein ASC and pro-caspase-1, forming the inflammasome complex.

-

Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome facilitates their autocatalytic cleavage and activation.

-

Cytokine Processing: Active caspase-1 then cleaves the inactive precursors of IL-1β and IL-18 into their mature, biologically active forms.

-

Inflammatory Response: Mature IL-1β and IL-18 are secreted from the cell and mediate a wide range of pro-inflammatory responses.

This compound intervenes at the critical step of caspase-1 activity, thereby preventing the downstream processing of pro-inflammatory cytokines and subsequent inflammation.

Experimental Protocols

The characterization of an irreversible covalent inhibitor like this compound involves a series of specialized biochemical and biophysical assays.

Determination of Irreversible Inhibition

a) Dialysis Experiment:

-

Objective: To demonstrate that the inhibition is irreversible and not reversed by the removal of the unbound inhibitor.

-

Protocol:

-

Incubate caspase-1 with a saturating concentration of this compound for a defined period to allow for covalent modification.

-

As a control, incubate the enzyme with a known reversible inhibitor and another with vehicle alone.

-

Place the enzyme-inhibitor mixtures in a dialysis bag with a molecular weight cutoff that allows the free inhibitor to pass through but retains the enzyme.

-

Dialyze against a large volume of buffer for an extended period, with several buffer changes, to remove any unbound inhibitor.

-

Measure the residual activity of the dialyzed enzyme samples.

-

-

Expected Outcome: The enzyme incubated with this compound will show significantly lower activity compared to the vehicle control, even after extensive dialysis, indicating irreversible inhibition. The activity of the enzyme incubated with the reversible inhibitor should be restored to a level similar to the control.

b) Jump-Dilution Assay:

-

Objective: To differentiate between tight-binding reversible inhibitors and irreversible inhibitors by observing the off-rate.

-

Protocol:

-

Incubate caspase-1 with a high concentration of this compound to achieve significant inhibition.

-

Rapidly dilute the mixture to a concentration well below the expected K_I of the inhibitor.

-

Monitor the recovery of enzyme activity over time.

-

-

Expected Outcome: For an irreversible inhibitor like this compound, there will be no significant recovery of enzyme activity upon dilution, as the covalent bond is stable.

Characterization of Covalent Adduct

Mass Spectrometry (MS):

-

Objective: To confirm the formation of a covalent adduct and identify the site of modification.

-

Protocol:

-

Incubate caspase-1 with this compound.

-

Analyze the intact protein using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) to observe the mass shift corresponding to the addition of the inhibitor.

-

To pinpoint the exact site of modification, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS).

-

-

Expected Outcome: The MS analysis should reveal a mass increase in the intact caspase-1 corresponding to the molecular weight of this compound. MS/MS analysis of the tryptic peptides will identify the peptide containing the modified Cys285 residue.

Determination of Kinetic Parameters (k_inact and K_I)

Progress Curve Analysis:

-

Objective: To determine the second-order rate constant of inactivation (k_inact/K_I), which is the most relevant measure of potency for an irreversible inhibitor.

-

Protocol:

-

Initiate the enzymatic reaction by adding caspase-1 to a solution containing the substrate and varying concentrations of this compound.

-

Monitor the reaction progress (product formation) over time for each inhibitor concentration.

-

Fit the resulting progress curves to an equation that describes time-dependent inhibition to obtain the observed rate of inactivation (k_obs) for each inhibitor concentration.

-

Plot the k_obs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

-

Conclusion

This compound is a valuable chemical probe for studying the role of caspase-1 in inflammation and a lead compound for the development of novel anti-inflammatory therapeutics. Its mechanism as an irreversible covalent inhibitor provides a durable and potent means of blocking a critical node in the inflammatory signaling network. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other similar covalent inhibitors, which is essential for advancing our understanding of their therapeutic potential. Further investigation into the specific kinetic parameters of its interaction with caspase-1 and its in vivo pharmacodynamics will be crucial for its future development.

References

- 1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

In Vivo Activation of the Prodrug SDZ 224-015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 224-015 is a notable prodrug that has demonstrated significant therapeutic potential through its in vivo conversion to a potent inhibitor of Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This enzyme plays a crucial role in the inflammatory cascade by processing the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). By inhibiting Caspase-1, the active form of this compound effectively suppresses the inflammatory response. This technical guide provides a comprehensive overview of the in vivo activation of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing the relevant biological and experimental pathways.

Core Concept: Prodrug Activation

This compound is designed as an ester prodrug to enhance its oral bioavailability. Following oral administration, it is absorbed and subsequently undergoes enzymatic hydrolysis in the body. This biotransformation is catalyzed by non-specific esterases, which cleave the ester group to yield the pharmacologically active carboxylic acid metabolite. This active metabolite is the molecule responsible for the potent and selective inhibition of Caspase-1.

Quantitative In Vivo Efficacy Data

Preclinical studies in rat models of acute inflammation have demonstrated the potent oral activity of this compound. The following tables summarize the key efficacy data from these studies.

Table 1: Efficacy of Oral this compound in Carrageenan-Induced Paw Edema in Rats

| Dose Range (µg/kg, p.o.) | Effect | ED₅₀ (µg/kg) | Reference |

| 0.3 - 300 | Potent reduction in paw edema | ~25 | [1] |

Table 2: Efficacy of Oral this compound in Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

| Inducing Agent | Dose Range (µg/kg, p.o.) | Effect | ED₅₀ (µg/kg) | Reference |

| Lipopolysaccharide (0.1 mg/kg, s.c.) | Not specified | Reduction in pyrexia | ~11 | [1] |

| Interleukin-1β (100 ng, i.v.) | Not specified | Reduction in pyrexia | ~4 | [1] |

Note on Pharmacokinetics: Despite evidence of its in vivo efficacy, detailed pharmacokinetic data for this compound and its active metabolite (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. Such data would be crucial for a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature, based on the available information.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds.

Objective: To evaluate the ability of orally administered this compound to reduce acute inflammation.

Animals: Male Wistar rats.

Procedure:

-

Compound Administration: A range of doses of this compound (e.g., 0.3 to 300 µg/kg) are administered orally (p.o.) to different groups of rats. A control group receives the vehicle.

-

Induction of Edema: Typically 30 to 60 minutes after compound administration, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement of Edema: Paw volume is measured at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group. The ED₅₀ value, the dose that produces 50% of the maximum inhibitory effect, is then determined.

Lipopolysaccharide (LPS)-Induced Pyrexia in Rats

This model is used to evaluate the antipyretic (fever-reducing) effects of compounds.

Objective: To determine the efficacy of orally administered this compound in reducing fever.

Animals: Male Wistar rats.

Procedure:

-

Temperature Monitoring: Baseline rectal temperature of the rats is recorded using a digital thermometer.

-

Compound Administration: this compound is administered orally at various doses. A control group receives the vehicle.

-

Induction of Pyrexia: Fever is induced by a subcutaneous (s.c.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 0.1 mg/kg.

-

Measurement of Pyrexia: Rectal temperature is monitored at regular intervals (e.g., every hour) for several hours post-LPS injection.

-

Data Analysis: The change in rectal temperature from baseline is calculated for each time point. The antipyretic effect of this compound is determined by comparing the temperature changes in the treated groups to the vehicle control group. The ED₅₀ for the reduction of pyrexia is then calculated.

Visualizations

Signaling Pathway of this compound Active Metabolite

Caption: Inhibition of Caspase-1 by the active metabolite of this compound.

Experimental Workflow for In Vivo Prodrug Activation and Efficacy Testing

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

Logical Relationship of Prodrug to Active Inhibitor

Caption: The logical progression from this compound to its therapeutic effect.

Conclusion

This compound serves as a compelling example of a successful prodrug strategy, demonstrating potent oral anti-inflammatory activity in preclinical models. Its in vivo activation via esterase-mediated hydrolysis to a potent Caspase-1 inhibitor underscores the potential of this approach for delivering targeted therapies. While the available public data confirms its efficacy, a more complete understanding of its clinical potential would be greatly enhanced by the availability of detailed pharmacokinetic and metabolism studies in humans. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other novel anti-inflammatory prodrug candidates.

References

An In-depth Technical Guide to the Targets and Pathways of SDZ 224-015

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and pharmacological effects of SDZ 224-015. The information is compiled from publicly available scientific literature and is intended to serve as a resource for professionals in the fields of pharmacology, immunology, and virology.

Executive Summary

This compound is a potent, orally active small molecule inhibitor with a dual-targeting mechanism. It was initially developed as an inhibitor of the Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1 .[1][2][3][4][5][6][7][8][] More recently, through extensive drug repurposing screens, this compound was identified as a potent, irreversible inhibitor of the SARS-CoV-2 Main Protease (Mpro or 3CLpro) .[1][2][3][5][10][11][12] This dual activity positions this compound as a molecule of interest for both inflammatory diseases and viral infections.

Core Molecular Targets and Signaling Pathways

Caspase-1 and the Inflammatory Pathway

The primary and originally intended target of this compound is caspase-1.[1][2][3][4][5][6][7][8][] Caspase-1 is a critical cysteine protease that functions as a key mediator of the inflammatory response. It is the enzyme responsible for the proteolytic cleavage of the inactive precursor, pro-interleukin-1β (pro-IL-1β), into its biologically active, pro-inflammatory form, IL-1β.[7][13]

By inhibiting caspase-1, this compound effectively blocks the maturation and subsequent release of IL-1β. This disruption of the IL-1β signaling cascade is the basis for the compound's potent anti-inflammatory and antipyretic effects observed in preclinical models.[10][14][15]

SARS-CoV-2 Main Protease (Mpro) and Viral Replication

This compound is a potent inhibitor of the SARS-CoV-2 Mpro, a cysteine protease essential for the viral life cycle.[10][11][12] The virus synthesizes its proteins as large polyproteins (pp1a and pp1ab), which must be cleaved into individual functional non-structural proteins (NSPs) to form the replicase-transcriptase complex. Mpro is responsible for the majority of these cleavage events.

Inhibition of Mpro by this compound prevents the processing of the viral polyproteins, thereby halting the formation of the replication machinery and blocking viral replication.[10][11] This mechanism makes Mpro a prime target for antiviral drug development.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified against its viral target and in various preclinical models of inflammation. This data is summarized below.

Table 1: In Vitro Enzymatic Inhibition

| Target | Organism | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Main Protease (Mpro) | SARS-CoV-2 | IC50 | 30 nM | [1][2][3][4][5][6][7][8][11][12] |

| Caspase-1 (ICE) | Not Specified | IC50 / Ki | Not Reported | - |

Table 2: In Vivo Pharmacological Activity in Rat Models

| Model | Effect Measured | Parameter | Value (p.o.) | Reference(s) |

|---|---|---|---|---|

| Carrageenin-induced Paw Edema | Anti-inflammatory | ED50 | ~25 µg/kg | [10] |

| Lipopolysaccharide-induced Pyrexia | Antipyretic | ED50 | ≤ 11 µg/kg | [10] |

| Interleukin-1β-induced Pyrexia | Antipyretic | ED50 | 4 µg/kg | [10] |

| Yeast-inflamed Paw Pressure Test | Analgesic | Significant Activity | 1 mg/kg |[6] |

Experimental Protocols

In Vitro Mpro Inhibition Assay (Representative FRET-based Protocol)

This protocol is a representative example for determining the IC50 value of inhibitors against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.

1. Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT. Prepare fresh and keep on ice.

-

Mpro Enzyme Solution: Dilute recombinant, purified SARS-CoV-2 Mpro in cold Assay Buffer to a working concentration of 40 nM (2X final concentration).

-

FRET Substrate Solution: Use a validated Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS). Dissolve in DMSO to create a 10 mM stock. Further dilute in Assay Buffer to a working concentration of 40 µM (2X final concentration).

-

Inhibitor (this compound) Solution: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute each concentration into Assay Buffer to a 4X final concentration.

2. Assay Procedure (384-well format):

-

Add 5 µL of the 4X inhibitor dilutions (or DMSO for controls) to the wells of a black, low-volume 384-well plate.

-

Add 5 µL of the 2X Mpro Enzyme Solution to all wells except "no enzyme" controls. Add 5 µL of Assay Buffer to "no enzyme" wells.

-

Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 30 minutes at room temperature, protected from light.

-

Initiate the reaction by adding 10 µL of the 2X FRET Substrate Solution to all wells.

-

Immediately place the plate in a fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.

-

Monitor the increase in fluorescence kinetically for 30-60 minutes at room temperature.

3. Data Analysis:

-

Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence signal over time.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Vinhibitor - Vno enzyme) / (VDMSO - Vno enzyme)).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard method for assessing the acute anti-inflammatory activity of a test compound.

1. Animals:

-

Male Sprague-Dawley or Wistar rats (150-200 g) are used. Animals are housed under standard conditions with ad libitum access to food and water. Acclimatize animals for at least 3 days prior to the experiment.

2. Compound Administration:

-

Administer this compound or vehicle control (e.g., 10% DMSO in corn oil) orally (p.o.) via gavage. Dosing typically occurs 30-60 minutes prior to the carrageenan injection to allow for absorption.

3. Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (baseline measurement).

-

Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

4. Measurement of Edema:

-

Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

-

The degree of edema is calculated as the increase in paw volume from the baseline measurement for each animal at each time point.

-

The percentage inhibition of edema for the treated group compared to the vehicle group is calculated: % Inhibition = 100 * (1 - ΔVtreated / ΔVvehicle).

-

The ED50 value can be determined by testing multiple doses and performing a dose-response analysis.

Conclusion

This compound is a versatile inhibitor with well-defined mechanisms of action against two distinct and therapeutically relevant targets: caspase-1 and the SARS-CoV-2 main protease. Its ability to potently modulate the inflammatory response via IL-1β suppression and to block viral replication highlights its potential as a lead compound for further investigation in both immunology and virology. The quantitative data from preclinical models underscores its high oral potency, a desirable characteristic for drug development. This guide provides the foundational technical information required for researchers to design and interpret further studies involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|161511-45-1|COA [dcchemicals.com]

- 3. abmole.com [abmole.com]

- 4. Caspase | Inhibitors | MedChemExpress [medchemexpress.eu]

- 5. anjiechem.com [anjiechem.com]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Bispecific repurposed medicines targeting the viral and immunological arms of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 14. Reduction of inflammation and pyrexia in the rat by oral administration of this compound, an inhibitor of the interleukin-1 beta converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

SDZ 224-015: A Technical Review of a Dual Inhibitor of Caspase-1 and SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 224-015 is a potent, orally active small molecule that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical models. Initially developed as a selective inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1, it showed promise in treating inflammatory conditions. The compound was advanced to clinical trials, which were subsequently discontinued for reasons that have not been publicly disclosed. More recently, this compound has been identified as a potent, irreversible inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, highlighting its potential as a repurposed therapeutic agent for COVID-19. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl (5S,8S,11S)-11-(2-((2,6-dichlorobenzoyl)oxy)acetyl)-5-isopropyl-8-methyl-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazatridecan-13-oate |

| Molecular Formula | C₃₀H₃₅Cl₂N₃O₉ |

| Molecular Weight | 652.52 g/mol |

| CAS Number | 161511-45-1 |

| Solubility | Soluble in DMSO |

| Synonyms | VE-13045 |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct cysteine proteases: human caspase-1 and the SARS-CoV-2 main protease (Mpro).

Inhibition of Caspase-1

Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the proteolytic processing of the inactive precursors of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. By inhibiting caspase-1, this compound effectively blocks the production of these potent inflammatory mediators, thereby reducing the inflammatory response.

Figure 1: Caspase-1 signaling pathway and inhibition by this compound.

Inhibition of SARS-CoV-2 Main Protease (Mpro)